molecular formula C5H5Cl2NO2S B152811 Pyridine-3-sulfonyl chloride hydrochloride CAS No. 42899-76-3

Pyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B152811
CAS No.: 42899-76-3
M. Wt: 214.07 g/mol
InChI Key: VIVPWOMJFLICOZ-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C5H4ClNO2S·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in chemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that sulfonyl chloride compounds can react with amines to form sulfonamides , which are a class of compounds that can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific structure of the resulting sulfonamide.

Cellular Effects

It is known that the compound has anti-proliferative activity against negative breast cancer cells . This suggests that Pyridine-3-sulfonyl chloride hydrochloride may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity . Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation with thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher stability and reduced byproduct formation . This method is advantageous due to its mild reaction conditions, good safety profile, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions.

    Pyridine-3-sulfonic Acid: Formed from hydrolysis.

    Pyridine-3-sulfonyl Amides: Formed from reduction reactions.

Comparison with Similar Compounds

Uniqueness: Pyridine-3-sulfonyl chloride hydrochloride is unique due to its specific reactivity and position of the sulfonyl chloride group, which allows for selective reactions and the formation of specific derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals where precise structural modifications are required .

Properties

IUPAC Name

pyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPWOMJFLICOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502990
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42899-76-3
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3-sulfonyl chloride hydrochloride
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Synthesis routes and methods I

Procedure details

A mixture of 3-pyridinesulfonic acid (50.0 g), phosphorus pentachloride (80.0 g) and phosphorus oxychloride (100 mL) was stirred at 120° C. for 8 hr. Under a nitrogen atmosphere, the mixture was cooled to room temperature, and chloroform (dehydrated, 330 mL) was added. Hydrogen chloride was blown in, and the precipitated crystals were collected by filtration and washed with chloroform (dehydrated) to give the title compound as a white solid (yield 54.7 g, 81%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

A mixture of pyridine-3-sulfonic acid (15.0 g), phosphorous pentachloride (24.0 g) and phosphorous oxychloride (30 mL) was heated to 120° C. for 16 h. The reaction was cooled to room temperature, and the resulting suspension was saturated with HCl (g). A white precipitate was collected, washed with CHCl3, and dried in vacuo to afford the title compound (15.6 g). 1H NMR (400 MHz, DMSO) δ 8.98 (s, 1H), 8.85 (d, 1H), 8.66 (d, 1H), 8.02 (t, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g (6.3 mmol) of pyridine-3-sulphonic acid and 1.4 g (6.7 mmol) of phosphorus pentachloride are stirred for 2 hours at 150° C. After cooling, excess phosphorus pentachloride is eliminated in vacuo. The crude product is further reacted immediately.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Pyridine-3-sulfonic acid (3.00 g, 18.8 mmol) and PCl5 (4.79 g, 23.0 mmol) were mixed in POCl3 (6 mL). The reaction was stirred and refluxed at 120° C. over night (15 h). Cooled to rt., diluted with CHCl3 (20 mL) and saturated with HCl (g). This gave a white precipitation, which was filtered off, washed with CHCl3 and dried under reduced pressure to give the title compound (3.36 μg, 83%) as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.79 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-3-sulfonyl chloride hydrochloride
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Reactant of Route 4
Pyridine-3-sulfonyl chloride hydrochloride
Reactant of Route 5
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Reactant of Route 6
Pyridine-3-sulfonyl chloride hydrochloride

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